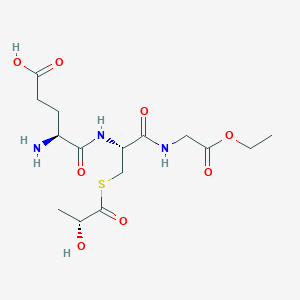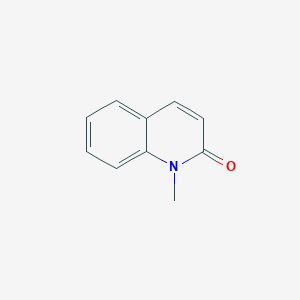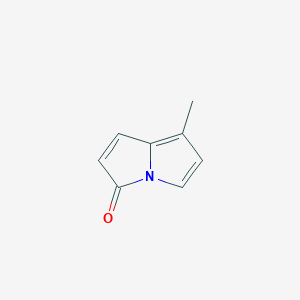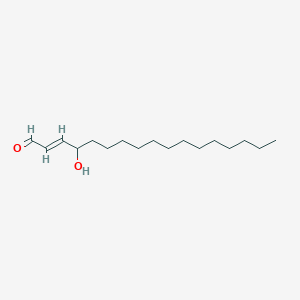
4-Hydroxy-2-heptadecenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-heptadecenal (4-HHE) is a bioactive lipid that belongs to the family of aldehydes. It is produced by the oxidation of linoleic acid, an essential fatty acid found in various plant and animal sources. 4-HHE has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 4-Hydroxy-2-heptadecenal is not fully understood. However, it is believed to act through various pathways, including the modulation of signaling pathways, gene expression, and protein function. 4-Hydroxy-2-heptadecenal has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and peroxisome proliferator-activated receptor (PPAR). It has also been found to regulate the expression of various genes involved in inflammation, cell growth, and apoptosis.
生化学的および生理学的効果
4-Hydroxy-2-heptadecenal has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). 4-Hydroxy-2-heptadecenal has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been shown to have anti-oxidant properties and protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 4-Hydroxy-2-heptadecenal in lab experiments is its bioactivity and specificity. 4-Hydroxy-2-heptadecenal has been shown to have specific effects on various cellular processes, making it a valuable tool for studying these processes. Additionally, 4-Hydroxy-2-heptadecenal is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 4-Hydroxy-2-heptadecenal in lab experiments is its potential toxicity. High concentrations of 4-Hydroxy-2-heptadecenal have been found to be toxic to cells, and caution should be taken when using it in experiments.
将来の方向性
There are several future directions for the study of 4-Hydroxy-2-heptadecenal. One area of research is the development of new drugs and therapies based on the properties of 4-Hydroxy-2-heptadecenal. Another area of research is the identification of new targets and pathways that are regulated by 4-Hydroxy-2-heptadecenal. Additionally, the role of 4-Hydroxy-2-heptadecenal in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases, needs to be further explored. Finally, the potential toxicity of 4-Hydroxy-2-heptadecenal needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 4-Hydroxy-2-heptadecenal is a bioactive lipid that has gained significant attention in recent years due to its potential applications in scientific research. It has anti-inflammatory, anti-oxidant, and anti-tumor properties and plays a role in the regulation of cell growth, differentiation, and apoptosis. 4-Hydroxy-2-heptadecenal has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 4-Hydroxy-2-heptadecenal is a promising candidate for the development of new drugs and therapies for various diseases.
合成法
4-Hydroxy-2-heptadecenal can be synthesized through the oxidation of linoleic acid using various methods, including enzymatic and chemical reactions. One of the most commonly used methods is the enzymatic oxidation of linoleic acid by soybean lipoxygenase. This method yields high purity and high yield of 4-Hydroxy-2-heptadecenal. Chemical synthesis methods have also been developed, including the oxidation of linoleic acid with potassium permanganate or sodium hypochlorite.
科学的研究の応用
4-Hydroxy-2-heptadecenal has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 4-Hydroxy-2-heptadecenal has also been found to play a role in the regulation of cell growth, differentiation, and apoptosis. These properties make 4-Hydroxy-2-heptadecenal a promising candidate for the development of new drugs and therapies for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
特性
CAS番号 |
142449-99-8 |
|---|---|
製品名 |
4-Hydroxy-2-heptadecenal |
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC名 |
(E)-4-hydroxyheptadec-2-enal |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18/h13,15-17,19H,2-12,14H2,1H3/b15-13+ |
InChIキー |
MYCKOWZVADEZNE-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(/C=C/C=O)O |
SMILES |
CCCCCCCCCCCCCC(C=CC=O)O |
正規SMILES |
CCCCCCCCCCCCCC(C=CC=O)O |
同義語 |
4-Hydroxy-2-heptadecenal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



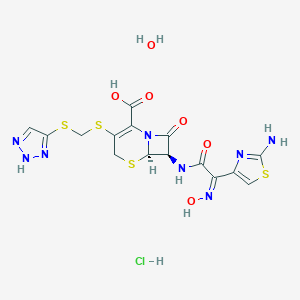
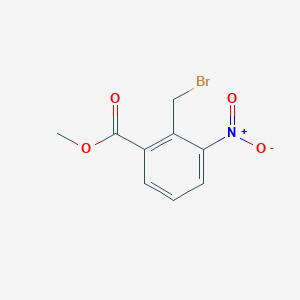

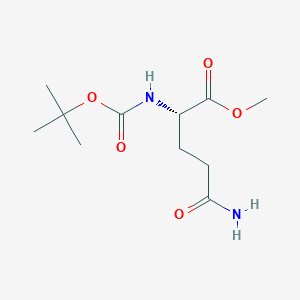
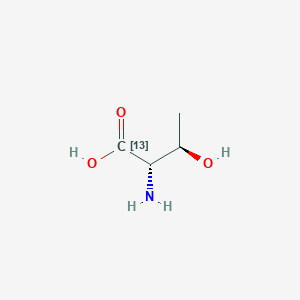
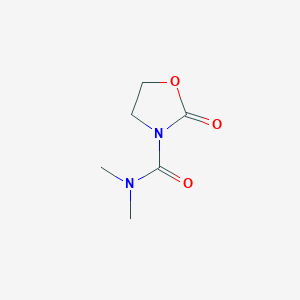
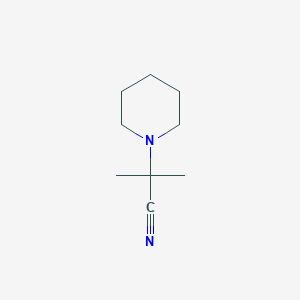
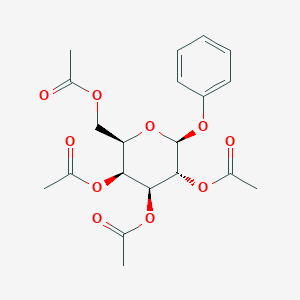


![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
